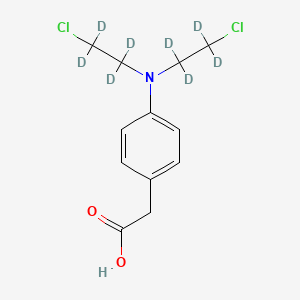
Phenylacetic acid mustard-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylacetic acid mustard-d8 is a deuterium-labeled derivative of phenylacetic acid mustard.
Preparation Methods
Phenylacetic acid mustard-d8 can be synthesized through various methods. One common method involves the hydrolysis of benzyl cyanide in the presence of mineral acids at elevated temperatures . Another method includes the use of nitrilase-mediated biotransformation processes, where recombinant Escherichia coli harboring specific nitrilase enzymes are used to hydrolyze phenylacetonitrile . Industrial production methods often involve continuous batch-feeding of substrates to optimize yield and efficiency .
Chemical Reactions Analysis
Phenylacetic acid mustard-d8 undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various derivatives.
Reduction: Reduction reactions can yield different products depending on the reagents and conditions used.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles.
Major Products: The major products formed from these reactions include various ketones and substituted phenylacetic acid derivatives
Scientific Research Applications
Phenylacetic acid mustard-d8 has a wide range of scientific research applications:
Chemistry: It is used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Biology: It plays a role in studying metabolic pathways and enzyme functions.
Medicine: As a metabolite of Chlorambucil, it is significant in cancer research and chemotherapy.
Industry: It is used in the production of pharmaceuticals and fine chemicals .
Mechanism of Action
Phenylacetic acid mustard-d8 exerts its effects primarily through its role as a metabolite of Chlorambucil. Chlorambucil is an alkylating agent that forms covalent bonds with DNA, leading to cross-linking and ultimately inhibiting DNA replication and transcription. This mechanism is crucial in its antitumor activity .
Comparison with Similar Compounds
Phenylacetic acid mustard-d8 can be compared with other similar compounds such as:
Phenylacetic acid: A precursor in the synthesis of various pharmaceuticals.
Chlorambucil: The parent compound from which this compound is derived.
Benzoic acid: Another aromatic carboxylic acid with similar chemical properties.
Phenylpropanoic acid: A related compound with a similar structure but different functional groups
This compound is unique due to its deuterium labeling, which makes it valuable in research involving isotopic labeling and tracing studies.
Properties
Molecular Formula |
C12H15Cl2NO2 |
|---|---|
Molecular Weight |
284.20 g/mol |
IUPAC Name |
2-[4-[bis(2-chloro-1,1,2,2-tetradeuterioethyl)amino]phenyl]acetic acid |
InChI |
InChI=1S/C12H15Cl2NO2/c13-5-7-15(8-6-14)11-3-1-10(2-4-11)9-12(16)17/h1-4H,5-9H2,(H,16,17)/i5D2,6D2,7D2,8D2 |
InChI Key |
RQAFMLCWWGDNLI-YEBVBAJPSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Cl)N(C1=CC=C(C=C1)CC(=O)O)C([2H])([2H])C([2H])([2H])Cl |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















